molecular formula C16H23NO3 B14365355 Butyl 4-(butylcarbamoyl)benzoate CAS No. 91485-70-0

Butyl 4-(butylcarbamoyl)benzoate

Cat. No.: B14365355
CAS No.: 91485-70-0
M. Wt: 277.36 g/mol
InChI Key: INATYCRKQTZIIL-UHFFFAOYSA-N
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Description

Butyl 4-(butylcarbamoyl)benzoate is a benzoic acid derivative featuring a butyl ester group at the para position and a butylcarbamoyl substituent. This structure distinguishes it from simpler alkyl benzoates (e.g., butyl benzoate) by introducing a carbamate functional group, which may influence its reactivity, stability, and biological interactions.

Properties

CAS No.

91485-70-0

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

butyl 4-(butylcarbamoyl)benzoate

InChI

InChI=1S/C16H23NO3/c1-3-5-11-17-15(18)13-7-9-14(10-8-13)16(19)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,17,18)

InChI Key

INATYCRKQTZIIL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)C(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-(butylcarbamoyl)benzoate typically involves the esterification of 4-(butylcarbamoyl)benzoic acid with butanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of catalysts is carefully controlled to maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like N-bromosuccinimide (NBS) for bromination.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated benzoates.

Scientific Research Applications

Butyl 4-(butylcarbamoyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of Butyl 4-(butylcarbamoyl)benzoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release butylcarbamoylbenzoic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Butyl 4-(butylcarbamoyl)benzoate with related alkyl benzoates and derivatives, focusing on structural features, degradation pathways, applications, and toxicity profiles.

Structural and Functional Group Differences

  • This compound: Contains a carbamoyl group (-NHCO-) and a butyl ester group.
  • Butyl benzoate (CAS 136-60-7): A simple ester of butanol and benzoic acid, widely used as a fragrance ingredient or preservative .
  • Ethyl 4-(dimethylamino)benzoate: Features an electron-donating dimethylamino group, which enhances reactivity in photopolymerization systems compared to methacrylate derivatives .

Degradation Pathways

  • Butyl benzoate: Undergoes photodegradation via hydroxyl radical attack, producing intermediates like mono-butyl phthalate, benzoic acid, and p-benzoquinone . Hydrolysis and decarboxylation are key steps in its breakdown.
  • This compound : The carbamoyl group may alter degradation mechanisms. For example, the presence of an amide bond could slow hydrolysis compared to ester groups but increase susceptibility to enzymatic cleavage in biological systems.

Data Table: Comparative Properties of Benzoate Derivatives

Compound CAS Number Functional Groups Key Applications Toxicity Profile Stability Notes
Butyl benzoate 136-60-7 Ester Fragrance, preservative Skin/Eye Irritant (varies) Photolabile; hydrolyzes to benzoic acid
Ethyl 4-(dimethylamino)benzoate Not provided Ester, dimethylamino Polymer chemistry Low cytotoxicity High reactivity in polymerization
This compound Not available Ester, carbamoyl Hypothetical: Polymers Limited data; potential amine release Likely resistant to hydrolysis

Research Findings and Gaps

Degradation Mechanisms : Butyl benzoate’s photodegradation pathways are well-characterized, involving hydroxyl radical attack and hydrolysis . For this compound, computational modeling or experimental studies are needed to confirm whether the carbamoyl group redirects degradation toward amide bond cleavage.

Performance in Polymer Systems: Ethyl 4-(dimethylamino)benzoate’s success in resin cements suggests that this compound could serve as a co-initiator or stabilizer in advanced materials, provided its reactivity aligns with industrial requirements .

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